

# Spectroscopic Profile of 2-Chloroquinoline-6-sulfonamide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloroquinoline-6-sulfonamide

Cat. No.: B2962074

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloroquinoline-6-sulfonamide**. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted data, supplemented with experimental data from closely related analogs—2-chloroquinoline and benzenesulfonamide—to offer a robust analytical profile. This guide is intended to support researchers in the identification, characterization, and quality control of **2-Chloroquinoline-6-sulfonamide** and its derivatives.

## Predicted Spectroscopic Data for 2-Chloroquinoline-6-sulfonamide

While experimental data is not readily available, computational models provide valuable predictions for the mass spectrum of the target compound.

## Mass Spectrometry (MS)

The predicted mass spectral data for **2-Chloroquinoline-6-sulfonamide** ( $C_9H_7ClN_2O_2S$ ) is detailed below.

Adduct	m/z
[M+H] <sup>+</sup>	242.99895
[M+Na] <sup>+</sup>	264.98089
[M-H] <sup>-</sup>	240.98439
[M+NH <sub>4</sub> ] <sup>+</sup>	260.02549
[M+K] <sup>+</sup>	280.95483
[M+H-H <sub>2</sub> O] <sup>+</sup>	224.98893
[M] <sup>+</sup>	241.99112
[M] <sup>-</sup>	241.99222

## Experimental Spectroscopic Data of Analogous Compounds

To approximate the spectroscopic characteristics of **2-Chloroquinoline-6-sulfonamide**, this section presents experimental data for its core structural components: 2-chloroquinoline and benzenesulfonamide.

### 2-Chloroquinoline

#### 2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

##### <sup>1</sup>H NMR Spectrum of 2-Chloroquinoline

The proton NMR spectrum of 2-chloroquinoline would exhibit signals corresponding to the protons on the quinoline ring system.

##### <sup>13</sup>C NMR Spectrum of 2-Chloroquinoline

The carbon NMR spectrum provides insight into the carbon framework of the quinoline core.

Chemical Shift (ppm)	Assignment
151.8	C2
148.1	C8a
138.8	C4
130.1	C8
128.9	C5
127.5	C7
127.4	C6
126.9	C4a
122.5	C3

### 2.1.2. Infrared (IR) Spectroscopy of 2-Chloroquinoline

The IR spectrum of 2-chloroquinoline shows characteristic absorptions for the aromatic system and the carbon-chlorine bond.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
3050-3100	C-H stretching (aromatic)
1600-1650	C=C stretching (aromatic)
1500-1550	C=N stretching
700-850	C-Cl stretching

### 2.1.3. Mass Spectrometry (MS) of 2-Chloroquinoline

The mass spectrum of 2-chloroquinoline shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[\[1\]](#)[\[2\]](#)

m/z	Relative Intensity	Assignment
163	High	[M]+
165	Lower (approx. 1/3 of M)	[M+2]+ (due to $^{37}\text{Cl}$ isotope)
128	High	[M-Cl]+

## Benzenesulfonamide

### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

#### $^1\text{H}$ NMR Spectrum of Benzenesulfonamide

The proton NMR spectrum of benzenesulfonamide is characterized by signals from the aromatic protons and the sulfonamide  $\text{NH}_2$  protons.[\[3\]](#)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.84	m	2H	Aromatic H (ortho to $\text{SO}_2\text{NH}_2$ )
7.47-7.70	m	3H	Aromatic H (meta, para)
7.33	s	2H	$\text{SO}_2\text{NH}_2$

### 2.2.2. Infrared (IR) Spectroscopy of Benzenesulfonamide

The IR spectrum of benzenesulfonamide displays characteristic bands for the sulfonamide group and the benzene ring.[\[4\]](#)

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
3350-3450	N-H stretching (asymmetric and symmetric)
3000-3100	C-H stretching (aromatic)
1310-1350	S=O stretching (asymmetric)
1150-1170	S=O stretching (symmetric)

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The solution is transferred to an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

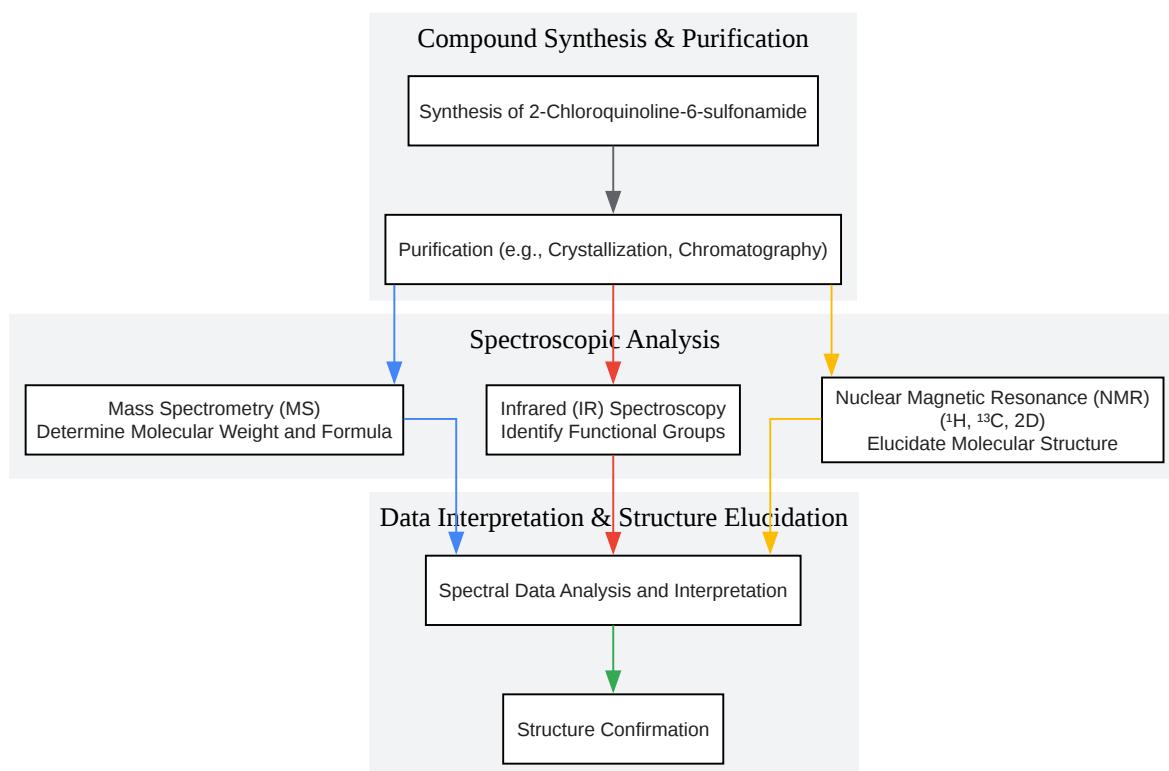
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is scanned over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>). The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber.

### Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS) or gas chromatography (GC-MS). For electrospray ionization (ESI), the sample is ionized by applying a high voltage to a nebulizing needle. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

# Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel compound like **2-Chloroquinoline-6-sulfonamide**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline, 2-chloro- [webbook.nist.gov]
- 3. Benzenesulfonamide(98-10-2) IR Spectrum [m.chemicalbook.com]
- 4. Benzenesulfonamide [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloroquinoline-6-sulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2962074#spectroscopic-data-for-2-chloroquinoline-6-sulfonamide-nmr-ir-ms]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)